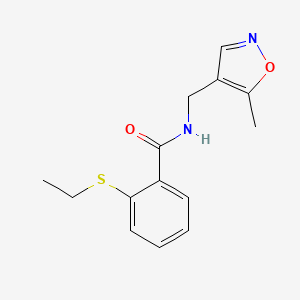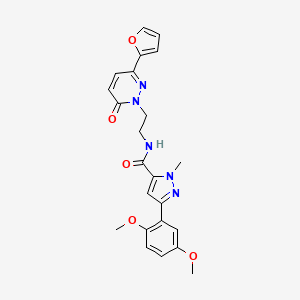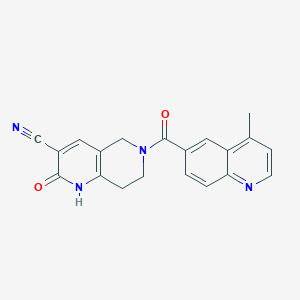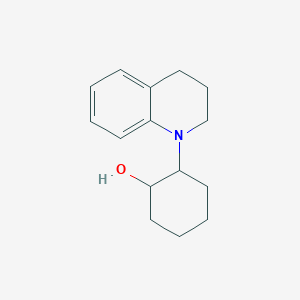
2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(ethylthio)-N-((5-methylisoxazol-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives and their synthesis, biological evaluation, and structural analysis, which can provide insights into the analysis of similar compounds .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the formation of Schiff's bases and subsequent reactions to introduce various functional groups. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involved cyclization of thioamide with 2-chloroacetoacetate . These methods could potentially be adapted for the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction studies can also provide detailed insights into the crystal structure and intermolecular interactions, as seen in the case of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide . These techniques would be relevant for analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions depending on their functional groups. The papers do not provide specific reactions for "this compound", but they do discuss the reactivity of similar compounds. For instance, acylthiourea derivatives were prepared by reacting benzoyl isothiocyanate with primary aromatic amines . Understanding the reactivity of the ethylthio and isoxazole groups in the compound of interest would be crucial for predicting its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and antimicrobial activity, are influenced by the nature and position of substituents on the benzamide scaffold . The antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas were found to be dependent on the substituents attached to the thiourea nitrogen . Similarly, the physical properties like gelation behavior of N-(thiazol-2-yl)benzamide derivatives were influenced by methyl functionality and non-covalent interactions . These findings suggest that the physical and chemical properties of "this compound" would also be affected by its specific functional groups and interactions.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Novel synthesis routes have been developed for benzamide-based compounds, demonstrating their potential in creating substances with significant antiviral activities against the influenza A virus, specifically subtype H5N1, known as bird flu. This includes the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives, highlighting the importance of these compounds in medicinal chemistry (Hebishy et al., 2020).
Another study focused on the synthesis of N-(thiazol-2-yl) benzamide derivatives, examining their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions on gelation, which is crucial for applications in material science and pharmaceuticals (Yadav & Ballabh, 2020).
Antimicrobial and Anticancer Applications
Benzamide derivatives have also been tested for their antimicrobial properties. New acylthiourea derivatives showed activity at low concentrations against both Gram-positive and Gram-negative bacteria as well as fungi. This indicates their potential as leads for developing new antimicrobial agents (Limban et al., 2011).
In anticancer research, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and showed moderate to excellent activity against several cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).
Molecular Docking and SAR Studies
- Molecular docking and QSAR (Quantitative Structure–Activity Relationships) studies of novel synthesized compounds provided insights into their potential mechanisms of action against various diseases, including cancer. These studies help in understanding how these compounds interact with biological targets at the molecular level, guiding the design of more effective therapeutic agents (Tomorowicz et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties, suggesting that their targets may be certain types of bacteria, fungi, and molds .
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interfere with the growth and reproduction of microorganisms .
Result of Action
Given its potential antimicrobial properties, it may result in the death of microorganisms or the inhibition of their growth .
Propriétés
IUPAC Name |
2-ethylsulfanyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-19-13-7-5-4-6-12(13)14(17)15-8-11-9-16-18-10(11)2/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVVFQLRMVLKCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(ON=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(cinnamylthio)-7-(2-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2508428.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]benzamide](/img/structure/B2508429.png)

![8-ethyl-4-(ethylamino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2508433.png)
![N-[[4-(3,4-dichlorophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide](/img/structure/B2508434.png)
![3-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2508437.png)
![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2508440.png)


![4-(3-chlorophenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2508444.png)
![{[4-(Methylsulfanyl)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B2508445.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2508446.png)